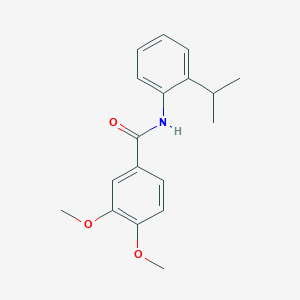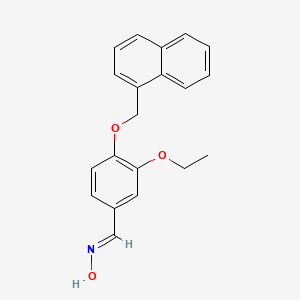![molecular formula C21H29N3O3 B5504246 2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)
2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely involves intricate synthetic routes and has distinct physical and chemical properties. Such compounds are often of interest in various fields of chemistry and pharmacology for their unique structural and functional characteristics.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediate compounds and the use of specific catalysts to guide the reaction pathways efficiently. For example, Doyle et al. (2003) describe an enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], highlighting the importance of catalysts in achieving high selectivity and yield in the synthesis of complex bicyclic structures (Doyle et al., 2003).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated through computational methods and spectroscopic analysis. Such studies provide insights into the compound's stereochemistry and conformational preferences, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Complex organic molecules can participate in a variety of chemical reactions, including cycloadditions, cyclopropanation, and rearrangements. The reactivity of these compounds is significantly influenced by their molecular structure. For instance, Prokopenko et al. (2007) discuss the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, demonstrating the role of the cyclopropyl group in directing the outcome of cycloaddition reactions (Prokopenko et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Ligand Interactions
Research demonstrates the synthesis of bicyclic σ receptor ligands with cytotoxic activity, including derivatives of the compound . These studies indicate high σ1 receptor affinity and significant cell growth inhibition against human tumor cell lines, particularly against the small cell lung cancer cell line A-427. Such findings suggest a specific target within this cell line, highlighting the compound's potential application in cancer research (Geiger et al., 2007).
Cytotoxic Activities
Further investigation into the structure-affinity relationships of similar compounds reveals their significant σ1 and σ2 receptor affinities. The research also shows selective growth inhibition of certain cancer cell lines, suggesting these compounds' utility in designing targeted cancer therapies (Holl et al., 2009).
Chemical Transformations and Synthesis
The compound is involved in complex chemical synthesis processes, such as the creation of 3-spirocyclopropanated β-lactams through a novel three-component cascade reaction. This indicates its utility in generating structurally diverse and potentially bioactive molecules (Zanobini et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(1S,5R)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-27-19-5-3-2-4-16(19)10-22-20(25)14-23-12-17-8-9-18(13-23)24(21(17)26)11-15-6-7-15/h2-5,15,17-18H,6-14H2,1H3,(H,22,25)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPNVKWEMORFQV-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2CC3CCC(C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,5R)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)
![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)


![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
![3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5504194.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5504196.png)
![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)



![6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)
